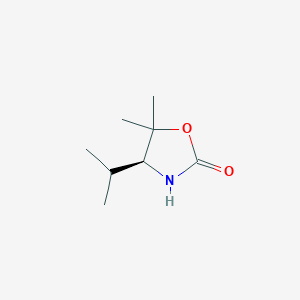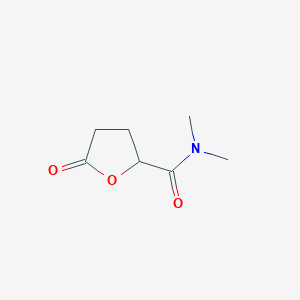
Dersalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dersalazine is a small molecule that has been investigated for its potential use in treating inflammatory bowel disease, particularly ulcerative colitis . It is known for its anti-inflammatory properties, which are achieved through the inhibition of platelet-activating factor and the down-regulation of interleukin-17 production .
Preparation Methods
Dersalazine is synthesized by combining a potent platelet-activating factor antagonist (UR-12715) with 5-aminosalicylic acid through an azo bond . The specific synthetic routes and reaction conditions for industrial production are not widely documented, but the process involves the formation of an azo linkage between the two active components .
Chemical Reactions Analysis
Dersalazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can break the azo bond, separating the compound into its constituent parts.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dersalazine has been extensively studied for its anti-inflammatory effects in various models of colitis . It has shown potential efficacy in reducing inflammation by down-regulating pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, and interleukin-17 . This makes it a promising candidate for treating inflammatory bowel diseases.
In addition to its use in medicine, this compound’s unique chemical structure allows it to be used in research focused on understanding the mechanisms of inflammation and the role of cytokines in disease progression .
Mechanism of Action
Dersalazine exerts its effects by inhibiting platelet-activating factor and down-regulating the production of interleukin-17 . The compound targets pathways involved in the inflammatory response, particularly those mediated by T-helper 17 cells. By reducing the levels of pro-inflammatory cytokines, this compound helps to alleviate inflammation in the intestinal mucosa .
Comparison with Similar Compounds
Dersalazine is unique in its combination of a platelet-activating factor antagonist and 5-aminosalicylic acid. Similar compounds include:
Mesalazine (5-aminosalicylic acid): Primarily used for its anti-inflammatory effects in treating ulcerative colitis.
Sulfasalazine: A prodrug that is metabolized into mesalazine and sulfapyridine, used for treating inflammatory bowel disease and rheumatoid arthritis.
Balsalazide: Another prodrug that releases mesalazine in the colon, used for treating ulcerative colitis.
This compound’s uniqueness lies in its dual-action mechanism, combining the anti-inflammatory effects of both its components, which may provide enhanced therapeutic benefits compared to its individual counterparts .
Properties
CAS No. |
188913-58-8 |
|---|---|
Molecular Formula |
C35H32N6O4 |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C35H32N6O4/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45)/b29-20-,39-38? |
InChI Key |
AYEAMZDTWLXZIJ-JEFTWCRZSA-N |
SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |
Isomeric SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |
Canonical SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |
Synonyms |
DERSALAZINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B66366.png)






